molecular formula C17H15N5O3 B2627802 1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1219912-34-1

1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2627802
CAS No.: 1219912-34-1
M. Wt: 337.339
InChI Key: BAOQUOAVPUYKQD-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical reagent designed for advanced pharmacological and medicinal chemistry research. This compound features a pyridazinone core, a privileged scaffold in drug discovery known for conferring significant biological activity and enabling a wide range of structural modifications to enhance pharmacological profiles . Pyridazinone-based molecules are the subject of extensive investigation due to their broad therapeutic potential, particularly as anti-inflammatory and anticancer agents . Researchers are exploring its application in modulating key cellular signaling pathways. The compound's structural characteristics suggest potential as a template for developing inhibitors of kinase targets, similar to other dihydropyridazine derivatives that have demonstrated potent activity by targeting specific pathways like JNK2, which plays a critical role in the NF-κB/MAPK signaling cascade involved in inflammatory responses . Its value to the research community lies in its utility as a core structure for structure-activity relationship (SAR) studies, enabling the exploration of interactions at enzymatic active sites and the development of novel therapeutic candidates for complex conditions. This reagent is distributed For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-6-oxo-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-2-22-16(24)10-8-14(21-22)17(25)18-12-5-3-11(4-6-12)13-7-9-15(23)20-19-13/h3-10H,2H2,1H3,(H,18,25)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOQUOAVPUYKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the phenyl and ethyl groups. The hydroxyl group is then added to the pyridazine ring through a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone-Based Carboxamides

Structural Modifications and Substituent Effects

The compound’s distinguishing features lie in its 1-ethyl group and 4-(6-hydroxypyridazin-3-yl)phenyl substituent. Below is a comparison with structurally related compounds from the evidence:

Table 1: Substituent Variations in Pyridazinone Carboxamides
Compound Name/ID 1-Position Substituent 3-Carboxamide Substituent Key Features Reference
Target Compound Ethyl 4-(6-hydroxypyridazin-3-yl)phenyl Hydroxypyridazinyl enhances H-bonding N/A
Compound 19 () 4-Methoxybenzyl 4-Fluoro-3-(trans-3-methoxycyclobutylcarbamoyl) Methoxy and fluoro groups improve lipophilicity
Compound 20 () 3-Fluoro-4-methoxybenzyl 4-Fluoro-3-(trans-3-methoxycyclobutylcarbamoyl) Fluorine enhances metabolic stability
Compound 6 () Benzyl 3-(Cyclopropylcarbamoyl)phenyl Benzyl group increases steric bulk
BF37386 () 4-Methylphenyl 4-(Dimethylamino)phenyl Dimethylamino improves electron-donating effects
Compound in 1-Phenyl N-[(1Z)-(methoxyimino)methyl]-4-phenoxy Methoxyimino and phenoxy enhance rigidity

Physicochemical and Pharmacokinetic Implications

  • Solubility : Hydroxyl groups generally enhance aqueous solubility. However, the ethyl group at position 1 may reduce solubility compared to benzyl-substituted analogs (e.g., Compound 6) due to lower polarity .
  • Metabolic Stability : The absence of fluorine or methoxy groups (as in Compounds 19 and 20) may render the target compound more susceptible to oxidative metabolism .

Key Research Findings

  • Bioactivity: While specific data for the target compound are unavailable, analogs like Compound 19 and 20 demonstrated potent Trypanosoma cruzi proteasome inhibition (IC₅₀ < 100 nM), suggesting the pyridazinone-carboxamide scaffold is critical for activity .
  • Selectivity : Substituents at the 1- and 3-positions influence selectivity. For example, benzyl groups (Compound 6) may increase off-target interactions compared to smaller ethyl groups .

Biological Activity

1-Ethyl-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of D-amino acid oxidase (DAAO). This enzyme plays a crucial role in the metabolism of D-amino acids, which are implicated in various neurological disorders. Understanding the biological activity of this compound can pave the way for therapeutic applications in treating conditions such as schizophrenia and other neuropsychiatric disorders.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2

This molecular structure features a pyridazine core, which is significant for its biological activity. The presence of the hydroxypyridazine moiety enhances its interaction with biological targets.

This compound primarily functions as a DAAO inhibitor. Studies have shown that it exhibits dose-dependent inhibition of DAAO with IC50 values in the low nanomolar range. For instance, in various animal models, the compound demonstrated an IC50 of approximately 8.8 nM in human DAAO and 4.4 nM in mouse models .

Inhibition of DAAO

A significant body of research has focused on the inhibitory effects of this compound on DAAO. In one study, it was reported that the compound effectively reduced DAAO activity in vitro and in vivo, leading to increased levels of D-serine, an important neuromodulator involved in synaptic transmission .

Table 1: Summary of DAAO Inhibition Studies

Study ReferenceIC50 (nM)Species TestedObservations
8.8HumanSignificant inhibition observed
4.4MouseEnhanced D-serine levels
5.6RatDose-dependent response

Neuropharmacological Effects

In a series of behavioral studies conducted on rodents, administration of the compound resulted in notable improvements in cognitive functions associated with schizophrenia-like symptoms. The compound's ability to elevate D-serine levels correlated with enhanced performance in memory tasks .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are warranted to fully elucidate any potential side effects or toxicological concerns.

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